![molecular formula C9H13NO B2761243 N-[(5-methylfuran-2-yl)methyl]cyclopropanamine CAS No. 920478-62-2](/img/structure/B2761243.png)
N-[(5-methylfuran-2-yl)methyl]cyclopropanamine
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Description
N-[(5-methylfuran-2-yl)methyl]cyclopropanamine is a biochemical used for proteomics research . It has a molecular formula of C9H13NO and a molecular weight of 151.21 .
Synthesis Analysis
A method for the synthesis of 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles, which is similar to the compound , has been developed based on the intramolecular cyclization of vicinal N-[(5-methylfuran-2-yl)methyl]aminoanilides . The study also demonstrated the effect of the nature of the amine on the cyclization .Scientific Research Applications
- Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored furan-related compounds as potential antibacterial agents . These agents can combat microbial resistance, which is a global concern due to the ineffectiveness of existing antimicrobial drugs.
- While not extensively studied, N-[(5-methylfuran-2-yl)methyl]cyclopropanamine could serve as a ligand in metal-catalyzed reactions . Its unique structure may offer interesting coordination properties, making it valuable for catalysis in synthetic chemistry.
- Researchers have experimentally characterized a derivative of furan called 2-acetyl-5-methylfuran . This compound was analyzed using FT-IR, FT-Raman, UV–vis, and 1H NMR spectroscopic techniques in various solvents . Such investigations provide insights into its electronic properties and potential applications.
- Beyond antibacterial activity, furan compounds exhibit diverse therapeutic advantages, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and anticancer properties . While specific data on N-[(5-methylfuran-2-yl)methyl]cyclopropanamine are limited, its furan-based structure suggests potential in these areas.
Antibacterial Activity
Metal-Catalyzed Reactions
Molecular Electronic Investigations
Other Therapeutic Aspects
properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-2-5-9(11-7)6-10-8-3-4-8/h2,5,8,10H,3-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQGMRGIKXSJGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-methylfuran-2-yl)methyl]cyclopropanamine |
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